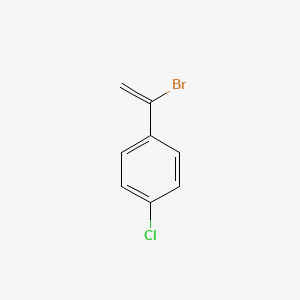

1-(1-Bromovinyl)-4-chlorobenzene

Description

Contextualization within Halogenated Arenes and Vinyl Halides in Synthetic Chemistry

Halogenated arenes, or aryl halides, are organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by a halogen. acs.orgacs.org They are of immense importance in synthetic chemistry due to their ability to participate in a wide range of reactions, most notably cross-coupling reactions. nih.govnih.gov The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl > F, allowing for selective functionalization of polyhalogenated arenes. nih.gov Aryl halides are fundamental components in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. acs.orgresearchgate.net

Vinyl halides, on the other hand, are compounds in which a halogen atom is attached to a vinylic carbon (a carbon atom in a carbon-carbon double bond). britannica.com These compounds are valuable synthetic intermediates, participating in reactions such as nucleophilic substitution, elimination, and various cross-coupling reactions. organic-chemistry.orgacs.orgorganic-chemistry.org Their ability to be converted into Grignard reagents and to undergo addition reactions further enhances their synthetic utility. britannica.com

1-(1-Bromovinyl)-4-chlorobenzene combines the structural features of both a halogenated arene and a vinyl halide, positioning it as a powerful tool for synthetic chemists. The presence of both a bromine atom on the vinyl group and a chlorine atom on the benzene (B151609) ring allows for sequential and site-selective reactions, enabling the construction of intricate molecular architectures. researchgate.netnih.govresearchgate.net

Significance of Vinyl Halides as Synthetic Intermediates

Vinyl halides are crucial precursors in a multitude of organic transformations. organic-chemistry.orgacs.orgorganic-chemistry.org Their significance stems from the reactivity of the carbon-halogen bond, which can be readily cleaved and replaced with other functional groups. This makes them key players in the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most prominent applications of vinyl halides is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. nih.govresearchgate.net These reactions allow for the formation of new carbon-carbon bonds by coupling the vinyl halide with various organometallic reagents. The stereochemistry of the double bond in the vinyl halide is often retained in the product, providing a high degree of control over the three-dimensional structure of the target molecule.

Furthermore, vinyl halides can be converted into vinyl organometallic reagents, such as vinyllithium (B1195746) and vinyl Grignard reagents. britannica.com These reagents are potent nucleophiles and can react with a wide array of electrophiles to form new carbon-carbon bonds. The versatility of vinyl halides as synthetic intermediates has made them indispensable in the synthesis of natural products, pharmaceuticals, and polymers like polyvinyl chloride (PVC). britannica.comnih.gov

Overview of Current Research Trajectories Involving this compound

Current research involving this compound is primarily focused on its application as a versatile building block in the synthesis of novel organic compounds. Its dual halogenation allows for selective and sequential cross-coupling reactions, a strategy that is being actively explored for the construction of complex molecular frameworks. researchgate.netnih.govresearchgate.net

Researchers are investigating its use in the synthesis of polysubstituted alkenes and aromatic compounds. By carefully choosing the reaction conditions and catalysts, chemists can selectively activate either the C-Br or the C-Cl bond. For instance, the greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the initial introduction of a substituent at the vinylic position, followed by a subsequent reaction at the aryl chloride position under different conditions. nih.gov

The compound is also being explored as a precursor for the synthesis of biologically active molecules and functional materials. The introduction of specific substituents onto the aromatic ring and the vinyl group can lead to compounds with desired electronic, optical, or medicinal properties. For example, derivatives of this compound are being investigated for their potential as enzyme inhibitors and as components of organic light-emitting diodes (OLEDs).

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(1-bromoethenyl)-4-chlorobenzene sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

| Synonyms | Benzene, 1-(1-bromoethenyl)-4-chloro-; 4-chloro-1-(1-bromoethenyl)benzene alfa-chemistry.com |

| CAS Number | 89619-10-3 sigmaaldrich.comalfa-chemistry.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₈H₆BrCl alfa-chemistry.com |

| Molecular Weight | 217.49 g/mol sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

| Appearance | Colourless viscous liquid alfa-chemistry.com |

| Boiling Point | 263.1°C at 760 mmHg alfa-chemistry.com |

| Flash Point | >110°C sigmaaldrich.comsigmaaldrich.com |

| Density | 1.539 g/mL at 25°C alfa-chemistry.com |

| InChI | 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 sigmaaldrich.comsigmaaldrich.com |

| InChIKey | ZVDIEXFKTMIHIU-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

| SMILES | C=C(Br)C1=CC=C(Cl)C=C1 alfa-chemistry.comuni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethenyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDIEXFKTMIHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584862 | |

| Record name | 1-(1-Bromoethenyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89619-10-3 | |

| Record name | 1-(1-Bromoethenyl)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-Bromovinyl)-4-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategies for 1 1 Bromovinyl 4 Chlorobenzene

Direct Synthesis Approaches

Direct synthesis methods focus on the creation of the 1-bromovinyl group on a 4-chlorobenzene scaffold. These approaches are often favored for their efficiency and atom economy.

Regioselective and Stereoselective Bromination Reactions

The bromination of 4-chlorostyrene (B41422) is a common route to produce 1-(1-bromovinyl)-4-chlorobenzene. A frequently used method involves N-Bromosuccinimide (NBS) as the bromine source in an inert solvent like carbon tetrachloride (CCl4). The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and requires elevated temperatures to facilitate the formation of the desired product.

An alternative and environmentally conscious method for the regio- and stereoselective bromination of alkenes and alkynes utilizes a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium. rsc.org This approach is conducted under ambient conditions and offers a stable, non-hazardous, and cost-effective alternative to using liquid bromine. rsc.org

| Reagent/Catalyst | Substrate | Conditions | Key Feature |

| N-Bromosuccinimide (NBS)/AIBN | 4-Chlorostyrene | Elevated temperature in CCl4 | Radical-initiated bromination |

| NaBr/NaBrO3 | Alkenes/Alkynes | Aqueous acidic medium, ambient temp. | Green and safe alternative |

Vinyl Halide Formation from Aromatic Aldehydes and Alkynes

The transformation of aromatic aldehydes and alkynes provides another direct pathway to vinyl halides like this compound.

While specific examples for the synthesis of this compound via hydrozirconation were not found in the provided search results, the general principle of this methodology is applicable. This process would involve the hydrozirconation of 4-chlorophenylacetylene, creating a vinyl-zirconium intermediate. Subsequent treatment with a halogenating agent, such as bromine or N-bromosuccinimide, would then yield the target vinyl bromide. This method is known for its high regioselectivity and stereoselectivity.

Transformations Involving Dibrominated Precursors

The synthesis can also proceed through the elimination of HBr from a dibrominated precursor. This precursor, 1-(1,2-dibromoethyl)-4-chlorobenzene, can be synthesized from 4-chlorostyrene. Subsequent dehydrobromination, often using a base, leads to the formation of the vinyl bromide. The choice of base and reaction conditions can influence the regioselectivity of the elimination, favoring the formation of the 1-bromovinyl isomer.

Functional Group Interconversion Strategies

These strategies involve modifying an existing functional group to create the desired 1-bromovinyl moiety.

Decarboxylative Halogenation in Vinyl Halide Synthesis

Decarboxylative halogenation, also known as halodecarboxylation, is a powerful method for synthesizing organic halides from carboxylic acids. nih.govacs.org This reaction involves the cleavage of a carbon-carbon bond and the liberation of carbon dioxide. nih.govacs.org For the synthesis of vinyl halides, this process can be highly stereospecific. For instance, (E)-cinnamic acids can be converted to (Z)-vinyl halides. nih.gov The reaction of (E)-4-bromocinnamic acid with bromine in acetic acid, followed by microwave-assisted treatment with silver acetate, yields (E)-1-bromo-4-(2-bromovinyl)benzene with high stereoselectivity. nih.gov This suggests that a similar approach starting from a suitably substituted cinnamic acid could potentially yield this compound. The mechanism often involves radical intermediates, particularly when using reagents like silver salts and bromine. nih.govacs.org Modern variations of this reaction may utilize hypervalent iodine(III) reagents, offering a metal-free and milder alternative. sci-hub.se

| Starting Material | Reagents | Key Features |

| (E)-4-bromocinnamic acid | Br2/AcOH, then AgOAc (microwave) | High stereospecificity nih.gov |

| Sterically hindered carboxylic acids | (diacetoxyiodo)benzene/KBr | Metal-free, mild conditions sci-hub.se |

Modification of Related Halogenated Vinylbenzene Derivatives

One logical approach to synthesizing this compound is through the chemical modification of a more readily available halogenated vinylbenzene, such as 4-chlorostyrene. This strategy involves transforming the existing vinyl group (-CH=CH₂) into the desired 1-bromovinyl group (-C(Br)=CH₂). A common and established method for such a transformation is an addition-elimination sequence.

First, an electrophilic addition of bromine (Br₂) across the double bond of 4-chlorostyrene would yield the saturated dibromide intermediate, 1-(1,2-dibromoethyl)-4-chlorobenzene. This reaction is a standard procedure in alkene chemistry. The subsequent and more challenging step is the regioselective elimination of one equivalent of hydrogen bromide (HBr).

For this dehydrobromination step, a base is required. The choice of base and reaction conditions is critical to favor the formation of the desired 1-bromovinyl product over its isomer, (E/Z)-1-(2-bromovinyl)-4-chlorobenzene. The formation of the target compound requires the removal of the proton from the carbon adjacent to the benzene (B151609) ring (the α-carbon). This process can be influenced by the steric and electronic environment, and achieving high selectivity can be challenging. While specific literature detailing this exact transformation on 4-chlorostyrene is not prevalent, the general principle of synthesizing vinyl halides from alkenes via a dibromo intermediate followed by controlled dehydrobromination is a fundamental synthetic tactic learncbse.in.

Catalytic Systems and Optimization of Reaction Conditions

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex molecules like this compound is no exception, with palladium-catalyzed reactions offering the most versatile and powerful tools. acs.org

Palladium catalysis provides several hypothetical routes to this compound, primarily through cross-coupling reactions. These methods build the molecule by forming new carbon-carbon or carbon-halogen bonds at specific positions.

A prominent strategy is the palladium-catalyzed conversion of a vinyl triflate to a vinyl bromide . Aryl and vinyl triflates are effective substitutes for halides in many cross-coupling reactions. wikipedia.orgnih.gov This approach would begin with the readily available ketone, 4'-chloroacetophenone. The ketone can be converted into its corresponding vinyl triflate, 1-(4-chlorophenyl)vinyl trifluoromethanesulfonate. Subsequently, a palladium-catalyzed reaction using a bromide source, such as tetrabutylammonium (B224687) bromide (Bu₄NBr), can replace the triflate group with a bromine atom to yield the final product. This method is advantageous as it allows for the regioselective formation of the vinyl bromide from a ketone precursor. nih.gov

Another powerful set of palladium-catalyzed reactions are cross-coupling reactions like the Suzuki or Heck reactions. rsc.orgorganic-chemistry.orgwikipedia.org For instance, a Suzuki reaction could theoretically couple a boronic acid derivative with a di-halogenated alkene. The seminal work by Suzuki and Miyaura demonstrated the coupling of vinyl boronic acids with vinyl bromides, highlighting the power of this reaction to form C(sp²)-C(sp²) bonds with high stereoselectivity. rsc.org While a direct application to form the target compound is not explicitly detailed, the principles suggest its feasibility.

The Heck reaction, which couples an unsaturated halide with an alkene, could also be envisioned. organic-chemistry.orgwikipedia.org For example, coupling 1,1-dibromoethene with 4-chlorophenylboronic acid under specific Heck conditions might provide a pathway, although controlling the selectivity to achieve a single coupling could be challenging. The reaction of 1,1-dibromoalkenes in palladium-catalyzed transformations is a known process, often used to generate allenes or other complex structures, indicating the reactivity of this type of substrate. acs.org

The success of palladium-catalyzed reactions is profoundly dependent on the nature of the ligands coordinated to the metal center. acs.org Ligands are not mere spectators; they actively tune the electronic and steric properties of the palladium catalyst, thereby dictating its reactivity, stability, and selectivity. acs.orgacs.org

For reactions involving the formation of carbon-halogen bonds or couplings with vinyl halides, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are often employed because they promote the crucial oxidative addition step and facilitate the final reductive elimination that forms the product and regenerates the Pd(0) catalyst. acs.org

In the palladium-catalyzed conversion of vinyl triflates to vinyl bromides, sterically hindered dialkylbiaryl monophosphine ligands have been shown to be essential for achieving high yields. nih.gov Ligands such as Xantphos, a bulky bisphosphine, have proven effective in palladium-catalyzed reactions involving 1,1-dibromoalkenes, demonstrating their ability to control the reactivity of complex intermediates. acs.org The table below summarizes the role of different ligand types in related palladium-catalyzed reactions.

| Ligand Type | Examples | Key Role in Catalysis | Applicable Reaction Type | Citation |

|---|---|---|---|---|

| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Promotes oxidative addition of unreactive halides (e.g., aryl chlorides) and facilitates reductive elimination. | Buchwald-Hartwig amination, Suzuki coupling. | acs.org |

| Dialkylbiaryl Monophosphines | SPhos, XPhos | Highly active for forming C-X bonds; essential for converting triflates to halides. | Conversion of triflates to halides, Suzuki coupling. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong sigma-donors that form stable complexes, often used in high-temperature reactions. | Heck reaction, Suzuki coupling. | nih.gov |

| Bidentate Phosphines | Xantphos, dppf | Control coordination geometry and stability of the catalytic complex. Xantphos is effective in reactions of 1,1-dibromoalkenes. | Coupling with 1,1-dibromoalkenes, various cross-couplings. | acs.org |

The choice of solvent and the reaction temperature are critical parameters that can dramatically influence the outcome of a palladium-catalyzed synthesis. whiterose.ac.ukrsc.org The solvent not only dissolves the reactants and catalyst but can also play a role in the catalytic cycle by stabilizing intermediates or influencing ligand exchange. Temperature affects reaction rates, but excessively high temperatures can lead to catalyst decomposition or undesired side reactions. nih.govnih.gov

In palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) are commonly used. nih.govwhiterose.ac.uk The optimal conditions, however, are highly specific to the reaction. For instance, in a three-component coupling involving a 1,1-dibromoalkene, changing the solvent from THF to 1,4-dioxane and increasing the temperature from 40 °C to 80 °C resulted in a significant increase in product yield from low levels to 62%. acs.org Similarly, studies on palladium-catalyzed ring-opening reactions show that both solvent choice (e.g., methanol (B129727) being superior to acetonitrile) and temperature are crucial, with lower temperatures leading to drastically reduced or no reaction. beilstein-journals.org

The following table, based on data for a related palladium-catalyzed three-component coupling of a 1,1-dibromoalkene, illustrates the profound impact of these conditions on reaction outcomes. acs.org

| Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|

| THF | 40 | 17 | acs.org |

| THF | 60 | 27 | acs.org |

| 1,4-Dioxane | 60 | 38 | acs.org |

| 1,4-Dioxane | 80 | 62 | acs.org |

This data underscores the necessity of careful optimization of both solvent and temperature to achieve efficient and selective synthesis of target molecules like this compound.

Reactivity and Mechanistic Investigations of 1 1 Bromovinyl 4 Chlorobenzene

Cross-Coupling Reactions and Their Mechanisms

Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 1-(1-Bromovinyl)-4-chlorobenzene serves as a valuable substrate in several of these transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. researchgate.net The general mechanism for these reactions, such as the Suzuki, Sonogashira, and Heck reactions, typically involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For this compound, the vinyl bromide is the reactive site for Suzuki-Miyaura coupling. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. The Sonogashira coupling of this compound with various alkynes would proceed at the C-Br bond, catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction generally requires a base, often an amine, which also serves as the solvent.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.net In the case of this compound, the vinyl bromide can react with various alkenes to form a new, more substituted alkene. The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and yield the product.

A summary of representative conditions for these reactions is presented in the table below.

| Reaction | Catalyst System | Coupling Partner | Base | Solvent |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl/Vinyl Boronic Acid | Na₂CO₃, K₃PO₄ | Toluene, THF, Dioxane |

| Sonogashira | Pd(PPh₃)₄, CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF |

| Heck | Pd(OAc)₂, P(o-tolyl)₃ | Alkene | Et₃N, NaOAc | DMF, Acetonitrile |

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction has become a widely used method for the synthesis of aryl amines. wikipedia.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base would lead to the formation of the corresponding enamine.

The catalytic cycle of the Buchwald-Hartwig amination is thought to involve the oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the enamine product and regenerate the Pd(0) catalyst. libretexts.org

Key features of the Buchwald-Hartwig amination include:

Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XantPhos) are typically used. wikipedia.orgchemrxiv.org

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. libretexts.org

Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on both the amine and the halide. wikipedia.org

Other Carbon-Heteroatom Bond Formations

While C-C and C-N bond formations are the most extensively studied, the vinyl bromide moiety of this compound can also participate in the formation of bonds with other heteroatoms, such as oxygen, sulfur, and phosphorus. These reactions often employ copper or palladium catalysis and follow mechanistic pathways similar to the Buchwald-Hartwig amination, involving oxidative addition and reductive elimination steps.

Nucleophilic Vinylic Substitution Pathways

Nucleophilic vinylic substitution (SNV) is another important class of reactions for this compound. In these reactions, a nucleophile replaces the bromine atom on the vinyl group. The mechanism of SNV reactions can be complex and is highly dependent on the substrate, nucleophile, and reaction conditions.

Stereochemical Outcomes and Retention/Inversion Mechanisms

The stereochemistry of the double bond is a key consideration in nucleophilic vinylic substitution. The reaction can proceed with either retention or inversion of the original configuration, or a mixture of both. The outcome is often dictated by the specific mechanism in operation.

Two common mechanisms for nucleophilic vinylic substitution are:

Addition-Elimination: In this pathway, the nucleophile first adds to the double bond, forming a carbanionic intermediate. This is followed by the elimination of the leaving group (bromide). The stereochemical outcome of this mechanism can vary. If the lifetime of the carbanionic intermediate is long enough for rotation around the C-C single bond to occur, a mixture of stereoisomers may be obtained. However, in many cases, the reaction proceeds with retention of configuration.

Elimination-Addition: This mechanism involves the initial elimination of HBr to form an alkyne intermediate, followed by the addition of the nucleophile. This pathway is generally favored with strong bases and leads to a mixture of products if the alkyne is unsymmetrical.

The specific stereochemical outcome for this compound would depend on the nucleophile and reaction conditions employed.

Electronic and Steric Effects on Reactivity

The reactivity of this compound in nucleophilic vinylic substitution is influenced by both electronic and steric factors. francis-press.comrsc.org

Electronic Effects:

The chlorine atom on the benzene (B151609) ring is an electron-withdrawing group through its inductive effect, which can influence the electron density of the double bond. francis-press.com This can make the vinylic carbon attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack.

The benzene ring itself can participate in resonance, which can also affect the reactivity of the vinyl group.

Steric Effects:

The steric hindrance around the double bond can influence the rate of nucleophilic attack. nih.gov Bulky nucleophiles may react more slowly than smaller ones.

The geometry of the substrate itself can play a role. The cis and trans isomers of a substituted vinyl halide might exhibit different reactivities due to steric interactions.

Radical Reactions and Their Propagation Pathways

While this compound can be synthesized via a radical pathway, it can also participate in further radical reactions. The vinylic C-Br bond and the C=C double bond are the primary sites of radical reactivity.

The synthesis of this compound itself often proceeds through the radical bromination of 4-chlorostyrene (B41422). This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) in a nonpolar solvent such as carbon tetrachloride. The propagation phase of this synthesis involves the abstraction of an allylic hydrogen from 4-chlorostyrene by a bromine radical, followed by the reaction of the resulting resonance-stabilized benzylic radical with a molecule of Br₂ (generated in situ from NBS) to yield the product and a new bromine radical, which continues the chain reaction. uobasrah.edu.iqlumenlearning.comucalgary.ca

Once formed, this compound can engage in subsequent radical reactions. The propagation pathways of such reactions are dictated by the specific reagents and conditions employed. For instance, under conditions conducive to radical polymerization, the vinylic moiety of this compound can act as a monomer. snu.ac.kr The propagation steps in such a process would involve the repeated addition of the monomer to a growing polymer chain radical. snu.ac.krcmu.edu

The general mechanism for radical propagation involves a chain reaction with two main steps:

Hydrogen Abstraction or Addition: A radical species (X•) can abstract a hydrogen atom from a molecule or add across the double bond of this compound. libretexts.orglibretexts.org

Reaction with a Neutral Molecule: The newly formed radical then reacts with a neutral molecule to generate the desired product and regenerate a radical species to continue the chain. chemistrysteps.comyoutube.com

The general steps in the propagation phase of a radical reaction can be summarized as follows:

| Step | Description | General Equation |

| Propagation 1 | A radical (X•) reacts with the substrate to form a new radical. | R-H + X• → R• + H-X |

| Propagation 2 | The new radical reacts with another molecule to form the product and regenerate the initial radical. | R• + Y-Z → R-Y + Z• |

In the context of this compound, the vinylic bromine atom can also be a site of radical reactivity, potentially being abstracted by certain radical species, leading to a vinylic radical. The subsequent propagation steps would then depend on the specific reaction environment.

Cycloaddition and Annulation Reactions Employing the Vinylic Moiety

The electron-rich vinylic double bond of this compound is a prime substrate for cycloaddition reactions, providing a pathway to construct five- and six-membered ring systems.

A notable example is the [3+2] cycloaddition reaction with nitrile oxides. Nitrile oxides, generated in situ from oximes, are 1,3-dipoles that readily react with the vinylic double bond of this compound to yield highly substituted isoxazolines. beilstein-journals.org The regiochemistry of this reaction typically follows the established pattern for 1,3-dipolar cycloadditions, where the oxygen atom of the nitrile oxide attaches to the more substituted carbon of the alkene. beilstein-journals.org

While specific examples of annulation reactions involving this compound are not extensively documented in the literature, its structural motifs suggest potential for such transformations. Annulation reactions, which involve the formation of a new ring onto an existing one, could conceivably be achieved through multi-step sequences initiated by reactions at the vinylic moiety.

The following table summarizes a key cycloaddition reaction of this compound:

| Reaction Type | Reactant | Product Class |

| [3+2] Cycloaddition | Nitrile Oxides | Isoxazolines |

Isomerization Studies and Stereochemical Control in Transformations

The presence of the vinylic double bond in this compound gives rise to the possibility of E/Z isomerism. The synthesis of this compound can often lead to a mixture of these stereoisomers.

Photoisomerization studies have demonstrated the ability to interconvert the E and Z isomers of similar systems using light. researchgate.netbeilstein-journals.orgresearchgate.net For instance, irradiation with UV light can favor the formation of the Z-isomer from the E-isomer, while visible light can promote the reverse transformation. researchgate.net This photochemical behavior is a characteristic feature of molecules containing a C=C double bond within a conjugated system. The process involves the excitation of electrons to higher energy states, allowing for rotation around the double bond, followed by relaxation to the opposite isomer. nih.gov

The stereochemical outcome of transformations involving this compound is of significant interest for the synthesis of stereochemically defined products. The stereoselective synthesis of the (Z)-isomer of this compound has been achieved through the debrominative decarboxylation of the corresponding anti-3-aryl-2,3-dibromopropanoic acid, with high stereoselectivity (98:2 Z/E ratio). sharif.edu Other methods for the stereoselective synthesis of (E)- or (Z)-β-arylvinyl halides have also been developed, such as through a borylative coupling/halodeborylation protocol. rsc.orgresearchgate.net

Furthermore, the stereochemistry of the vinylic bromide is crucial in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov While the mechanism of stereochemical retention or inversion in Suzuki couplings can be complex and dependent on various factors including the ligand, substrate, and reaction conditions, achieving control over the stereochemistry of the starting material is paramount for obtaining a stereochemically pure product. nih.govrichmond.eduresearchgate.net

A summary of stereoselective synthesis data for (Z)-1-(1-Bromovinyl)-4-chlorobenzene is presented below:

| Precursor | Reagents and Conditions | Product | Stereoselectivity (Z:E) |

| anti-3-(4-chlorophenyl)-2,3-dibromopropanoic acid | KF/Al₂O₃, DMF/H₂O | (Z)-1-(1-Bromovinyl)-4-chlorobenzene | 98:2 |

Advanced Applications in Complex Organic Synthesis

Precursor for Advanced Organic Building Blocks

1-(1-Bromovinyl)-4-chlorobenzene serves as a key starting material for the synthesis of a variety of complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Fine Chemicals and Intermediates for Specialty Applications

The reactivity of the vinyl bromide moiety in this compound allows for its conversion into a range of fine chemicals and specialty intermediates. For instance, it can be utilized in the synthesis of intermediates for pharmaceuticals and agrochemicals. The presence of both a bromine and a chlorine atom on the molecule allows for selective reactions, where one halogen can be reacted while the other remains intact for subsequent transformations. This differential reactivity is a key advantage in multi-step synthetic sequences.

While specific, large-scale industrial applications are not extensively documented in publicly available literature, its structural motifs are present in molecules of medicinal interest. For example, related structures are investigated for their potential biological activities. The 4-chlorophenyl group is a common feature in many pharmaceutical compounds. The vinyl bromide functionality provides a handle for introducing further complexity, making it a valuable precursor for the synthesis of targeted molecules in drug discovery programs.

Construction of Novel Heterocyclic Systems

A significant application of this compound is in the synthesis of novel heterocyclic systems. The vinyl bromide group acts as a synthon for an alkyne in [3+2] cycloaddition reactions with nitrile oxides, leading to the regioselective formation of 3,5-disubstituted isoxazoles. In this reaction, the bromoalkene undergoes cycloaddition to form a 5-bromoisoxazoline intermediate, which then eliminates hydrogen bromide to yield the aromatic isoxazole (B147169) ring. This method provides a straightforward route to isoxazoles bearing a 4-chlorophenyl substituent, which are of interest in medicinal chemistry due to the prevalence of the isoxazole core in various bioactive molecules.

Table 1: Synthesis of 3,5-Disubstituted Isoxazoles

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

|---|

This reactivity highlights the utility of this compound as a versatile building block for the construction of diverse heterocyclic scaffolds.

Role in Materials Science (e.g., Polymer and Resin Precursors)

In the realm of materials science, vinyl-substituted aromatic compounds are important monomers for the synthesis of polymers and resins. While the direct polymerization of this compound is not widely reported, its structural features suggest potential as a monomer or co-monomer in polymerization reactions. The vinyl group can in principle undergo polymerization, and the presence of the chloro and bromo substituents could impart specific properties, such as flame retardancy or altered refractive index, to the resulting polymer.

Furthermore, the reactivity of the C-Br and C-Cl bonds allows for post-polymerization modification, where the polymer backbone can be further functionalized. For example, cross-coupling reactions could be employed to attach other functional groups to the polymer chain, thereby tailoring the material's properties for specific applications. Research into polymers containing similar structural units, such as those derived from chloromethylstyrene, indicates that the introduction of halogenated aromatic groups can influence the thermal and photochemical properties of the resulting materials. cam.ac.uk

Introduction of p-Chlorovinylphenyl Moieties into Molecular Architectures

The 4-chlorovinylphenyl group is a valuable pharmacophore and a useful structural motif in materials science. This compound is an excellent precursor for the introduction of this moiety into a wide range of molecular architectures through palladium-catalyzed cross-coupling reactions. The Heck reaction, in particular, allows for the coupling of the vinyl bromide with various alkenes, providing a direct route to more complex unsaturated systems containing the p-chlorovinylphenyl group. nih.govchiralen.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Substrate 1 | Substrate 2 | Product | Catalyst System | Ref. |

|---|---|---|---|---|---|

| Heck Reaction | This compound | Alkene | Substituted Styrene Derivative | Palladium catalyst and a base | nih.govchiralen.com |

These reactions are highly versatile and tolerate a wide range of functional groups, making them a powerful tool for the synthesis of complex molecules for various applications, from pharmaceuticals to organic electronics.

Design and Synthesis of Chemically Diverse Compound Libraries

In modern drug discovery, the synthesis of compound libraries with high chemical diversity is crucial for identifying new lead compounds. This compound, with its two distinct reactive sites, is an attractive scaffold for the construction of such libraries. The concept of diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material. cam.ac.uk

The vinyl bromide and chlorobenzene (B131634) moieties can be selectively and sequentially functionalized using a variety of chemical transformations. For example, the vinyl bromide can undergo cross-coupling reactions, while the chloro group can be substituted via nucleophilic aromatic substitution or other coupling reactions under different conditions. This orthogonal reactivity allows for the systematic introduction of a wide range of substituents at two different points of the molecule, leading to a library of compounds with significant structural diversity.

While specific large-scale combinatorial libraries based solely on this compound are not extensively documented in the literature, the principles of combinatorial chemistry and diversity-oriented synthesis strongly support its potential as a valuable building block in this area. mendelchemicals.comcapes.gov.br The ability to generate a multitude of analogs from a single, readily accessible precursor makes it an ideal candidate for inclusion in library synthesis efforts aimed at exploring new chemical space for biological activity.

Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the spatial relationships between atoms.

Elucidation of Molecular Structure and Connectivity (¹H, ¹³C NMR)

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 1-(1-Bromovinyl)-4-chlorobenzene provide a complete map of its atomic connectivity.

In the ¹H NMR spectrum, the protons on the vinyl group are particularly diagnostic. They appear as two distinct signals, typically singlets or narrow doublets (due to geminal coupling), in the olefinic region of the spectrum. Their chemical shifts are influenced by the anisotropic effects of the bromine atom and the aromatic ring. The aromatic protons on the 4-chlorophenyl ring typically exhibit a characteristic AA'BB' splitting pattern due to the para-substitution. This pattern appears as two doublets, with the protons ortho to the chlorine atom resonating at a different frequency than those ortho to the vinyl group.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see signals for the two vinyl carbons and the four distinct carbons of the para-substituted aromatic ring (two substituted carbons and two protonated carbons). The carbon atom attached to the bromine (C-Br) is significantly shifted downfield due to the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Experimental data is not widely available in the public domain; these are typical expected ranges based on analogous structures.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Vinylic H | ¹H | 5.5 - 6.5 | d, d | Two distinct signals for the geminal protons. |

| Aromatic H | ¹H | 7.2 - 7.5 | m | Complex pattern, often appearing as two doublets. |

| Vinylic C | ¹³C | 115 - 130 | - | Two signals for C=C. |

| Aromatic C | ¹³C | 128 - 140 | - | Four signals for the aromatic ring carbons. |

d: doublet, m: multiplet

Determination of E/Z Stereoisomer Ratios

While this compound has a geminal substitution on one vinyl carbon, meaning it does not have E/Z isomers itself, related vinyl compounds synthesized via certain routes can produce mixtures of stereoisomers. In such cases, NMR spectroscopy is the primary method for determining the ratio of the E (entgegen) and Z (zusammen) isomers. The distinct spatial arrangement of substituents in E and Z isomers results in different chemical shifts for the vinyl protons and carbons. By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, a quantitative ratio of the two stereoisomers in a mixture can be accurately determined.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound would be expected to show key absorption bands corresponding to its constituent parts. A strong band for the C=C stretch of the vinyl group typically appears around 1620-1640 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the vinyl group are observed above 3000 cm⁻¹. The para-disubstituted benzene (B151609) ring gives rise to a characteristic out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, which relies on changes in polarizability, is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C=C double bond and the symmetric breathing mode of the aromatic ring would be expected to produce strong signals in the Raman spectrum of this compound.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic/Vinylic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C Stretch (Vinyl) | 1620 - 1640 | IR, Raman |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |

| C-H Out-of-Plane Bend (para) | 800 - 850 | IR |

| C-Cl Stretch | 700 - 800 | IR |

| C-Br Stretch | 500 - 650 | IR |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₆BrCl), the molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of two halogen atoms, bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion around m/z 216, 218, and 220. The exact mass and isotopic distribution provide a high-confidence confirmation of the elemental formula.

Upon electron ionization, the molecule fragments in a predictable manner. Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) or a chlorine atom ([M-Cl]⁺). Further fragmentation could involve the loss of the entire vinyl bromide group or cleavage of the aromatic ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Notes |

| [M]⁺ | 215.93359 | Molecular Ion |

| [M+H]⁺ | 216.94142 | Protonated Molecule |

| [M+Na]⁺ | 238.92336 | Sodium Adduct |

| [M-H]⁻ | 214.92686 | Deprotonated Molecule |

Advanced Spectroscopic Techniques in Structural Analysis

For complex molecules or for unambiguous assignment of all signals, advanced NMR techniques are often employed. While specific studies on this compound using these methods are not prominent in the literature, their application would be standard practice for full characterization.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) would establish the coupling between the aromatic protons, confirming their relative positions. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). This would provide unequivocal assignment of all ¹H and ¹³C signals, for instance, by linking the vinyl protons to the specific carbons of the vinyl group and the adjacent aromatic ring.

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive tool that complements experimental data. Theoretical calculations can be used to optimize the geometry of this compound and to predict its spectroscopic properties.

For example, DFT calculations can compute the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental values to validate the structural assignment. Similarly, vibrational frequencies from IR and Raman spectra can be calculated and scaled to match the experimental spectra, allowing for a detailed assignment of each vibrational mode. These computational studies can also provide insights into the electronic structure, molecular orbitals (such as the HOMO and LUMO), and reactivity of the molecule. For the related compound 1-bromo-4-chlorobenzene, DFT and Hartree-Fock calculations have been used to perform detailed analyses of its vibrational spectra.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine key structural parameters. These parameters include the bond lengths between atoms (e.g., C-C, C-H, C-Cl, C-Br, and C=C), the bond angles that define the spatial arrangement of the atoms, and the dihedral angles that describe the rotation around single bonds, particularly the orientation of the bromovinyl group relative to the chlorophenyl ring.

Furthermore, DFT calculations provide insights into the electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and the electronic absorption characteristics of the molecule. For this compound, the electron-withdrawing nature of the chlorine and bromine atoms would be expected to influence the energy levels of these frontier orbitals.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an essential tool for studying the mechanisms of chemical reactions. In the context of this compound, this could involve modeling its participation in various organic reactions, such as nucleophilic substitution, elimination, or metal-catalyzed cross-coupling reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, modeling the reaction of this compound with a nucleophile would involve calculating the geometries and energies of the reactants, the transition state, any intermediates, and the final products. This would elucidate whether the reaction proceeds through, for example, an SN1 or SN2-like mechanism at the vinyl carbon, or perhaps an addition-elimination pathway.

These models are invaluable for understanding reaction selectivity and for designing new synthetic routes or catalysts.

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the structure of a compound. For this compound, theoretical calculations can provide predictions for various types of spectra:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. Specific vibrational modes can be assigned to particular functional groups, such as the C=C stretching of the vinyl group, the C-Cl and C-Br stretching vibrations, and the various vibrations of the benzene ring. This theoretical spectrum can be a powerful aid in the interpretation of experimentally recorded spectra.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for the different nuclei in the molecule. These predictions are based on the calculated electron density around each atom. Comparing the predicted NMR data with experimental results is a cornerstone of structural elucidation in organic chemistry.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This allows for the prediction of the λmax values, which can be compared to experimental UV-Vis spectra to understand the electronic structure and conjugation within the molecule.

While detailed, peer-reviewed studies applying these computational methods specifically to this compound are not readily found, the principles and techniques described are standard practice in modern chemical research for the characterization of novel or understudied compounds. Future research in this area would be beneficial for a complete understanding of this molecule's properties.

Future Directions and Emerging Research Paradigms

Development of Sustainable and Green Synthetic Methodologies

The future of synthesizing 1-(1-bromovinyl)-4-chlorobenzene and related vinyl halides is intrinsically linked to the principles of green chemistry. Researchers are actively pursuing methods that reduce waste, minimize the use of hazardous reagents, and improve atom economy.

One promising avenue is the development of catalytic hydrobromination of alkynes. A notable example is the anti-Markovnikov hydrobromination of terminal alkynes, which yields E-alkenyl bromides with high regio- and diastereoselectivity under mild conditions. organic-chemistry.org This method is compatible with a wide array of functional groups, suggesting its potential applicability to the synthesis of this compound from a corresponding alkyne precursor. organic-chemistry.org Another approach involves the use of organotrifluoroborates, which can be rapidly and regioselectively converted to organic bromides using sodium bromide in the presence of chloramine-T under mild conditions. organic-chemistry.org

Furthermore, the use of greener alternatives to traditional vinyl bromides, such as vinyl esters and vinyl sulfonates, is gaining traction for the synthesis of monosubstituted alkenes via transition-metal-catalyzed reactions. mdpi.com Electrochemical methods also present a sustainable pathway. For instance, an innovative electrochemical approach utilizes bromine radical mediation for the direct synthesis of vinyl sulfonates from styrenes, a process characterized by high efficiency and operational simplicity. acs.org Such methodologies could be adapted for the synthesis or functionalization of this compound, aligning with green chemistry principles. acs.org

Exploration of Bio-Inspired Catalysis for Vinyl Halide Transformations

The remarkable efficiency and selectivity of enzymes in biological systems are inspiring the development of novel catalytic systems for chemical synthesis. nih.govnih.govacs.org Bio-inspired catalysis for the transformation of vinyl halides like this compound is an area ripe for exploration. While direct enzymatic halogenation of a vinyl group is not a common biological transformation, the principles of enzymatic catalysis can be applied to create artificial enzymes or biomimetic catalysts. youtube.com

Researchers are exploring the immobilization of enzymes within frameworks like Metal-Organic Frameworks (MOFs) to create robust and reusable catalysts. nih.gov These bio-inspired catalysts could potentially be designed to perform specific transformations on vinyl halides, such as C-C bond formation or other functional group interconversions, with high selectivity under mild conditions. acs.org For instance, the mechanism of enzymes like tryptophan synthase, which forges a C-C bond via an electrophilic intermediate, could inspire the design of catalysts that activate the vinyl bromide moiety of this compound for nucleophilic attack. nih.gov The development of binuclear nickel catalysts, inspired by the active site of CO dehydrogenase, for CO2 reduction highlights the potential of mimicking enzymatic structures to achieve challenging chemical transformations. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is emerging as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and reaction control. acs.orgmdpi.comvapourtec.com The integration of flow chemistry with the synthesis and subsequent reactions of this compound holds significant promise. Continuous flow processes can enable the safe handling of reactive intermediates and allow for precise control over reaction parameters, leading to improved yields and selectivity. acs.orgacs.org

For example, palladium-catalyzed cross-coupling reactions, which are crucial for the functionalization of vinyl halides, have been successfully implemented in flow systems. acs.org This approach allows for the continuous processing of reagents and catalysts, potentially reducing reaction times and catalyst loading. acs.org Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of compounds derived from this compound. vapourtec.comnih.gov This integration could accelerate the discovery of new reactions and applications for this compound. nih.gov

Discovery of Novel Reactivity Modes and Synthetic Utilities

Research into the reactivity of vinyl bromides is uncovering novel transformation pathways beyond traditional cross-coupling reactions. organic-chemistry.orgrsc.org One such discovery is the cine-substitution of vinyl bromides, where the incoming group attaches to the carbon atom adjacent to the one bearing the bromine. organic-chemistry.orgrsc.org This has been demonstrated in palladium-catalyzed C-N coupling/Michael addition reactions, providing a new method for transforming vinyl bromides into structurally distinct products. organic-chemistry.orgrsc.org

The photochemistry of vinyl bromides also presents opportunities for novel reactions, such as the 1,2-aryl group migration observed upon irradiation of certain diarylvinyl bromides. rsc.org Furthermore, copper-catalyzed three-component reactions involving styrenes, polyhaloalkanes, and arenes have been developed to synthesize functionalized gem-dihaloalkenes. rsc.org Exploring these and other new reactivity modes for this compound could lead to the development of innovative synthetic strategies and the creation of novel molecular architectures. The cross-electrophile coupling of vinyl halides with alkyl halides is another area of active development, offering a way to form C(sp2)-C(sp3) bonds with high efficiency and stereoretention. nih.govwisc.edu

Advanced Computational Tools for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of organic molecules. researchgate.netacs.orgresearchgate.net For this compound, advanced computational tools can provide valuable insights into its electronic structure, reaction mechanisms, and potential reactivity. researchgate.net

Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving vinyl halides, helping to elucidate reaction pathways and predict the stereochemical outcomes. researchgate.net For instance, computational studies have been used to predict the direction of nucleophilic attack on vinyl halides, distinguishing between carbophilic and halogenophilic pathways. researchgate.net Such models can help in designing experiments and selecting appropriate reaction conditions to achieve a desired outcome.

Furthermore, machine learning algorithms are being developed to predict reaction outcomes and even propose novel synthetic routes. chemrxiv.orgchemrxiv.orgrsc.org By training these models on large datasets of known reactions, it may become possible to predict the reactivity of this compound in various chemical environments and identify new, experimentally unobserved transformations. chemrxiv.orgchemrxiv.org These predictive tools have the potential to significantly accelerate the pace of discovery in the field of vinyl halide chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.